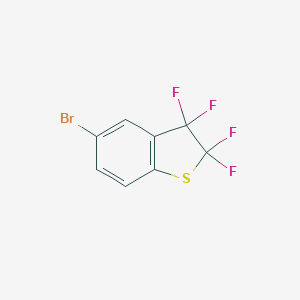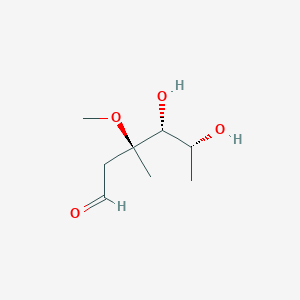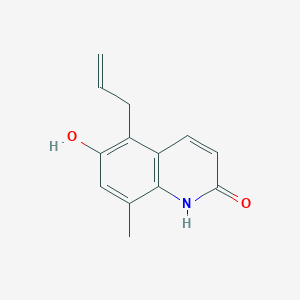
6-hydroxy-8-methyl-5-prop-2-enyl-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxy-8-methyl-5-prop-2-enyl-1H-quinolin-2-one, also known as 6-hydroxy-8-methyl-2-propenylquinolin-4-one or simply as Q-1, is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its potential application in scientific research due to its unique chemical properties and biological activities.
Mecanismo De Acción
The exact mechanism of action of Q-1 is not fully understood. However, it is believed to exert its biological effects by modulating various cellular signaling pathways and interacting with key molecular targets in the cell.
Efectos Bioquímicos Y Fisiológicos
Q-1 has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to possess potent antioxidant activity, which helps to protect the cells from oxidative damage. Additionally, Q-1 has been shown to possess anti-inflammatory properties, which can help to reduce inflammation and pain. Furthermore, Q-1 has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Q-1 has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it exhibits a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, Q-1 also has some limitations. It is relatively insoluble in water, which can make it difficult to work with in certain experimental settings. Furthermore, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on Q-1. One area of interest is its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Q-1 has been shown to possess neuroprotective properties, which could make it a promising candidate for drug development in this field. Additionally, Q-1 has been shown to possess anti-viral activity, which could make it a potential candidate for the development of new antiviral drugs. Finally, further studies are needed to fully understand the mechanism of action of Q-1 and its potential applications in other areas of scientific research.
Aplicaciones Científicas De Investigación
Q-1 has been widely studied for its potential application in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess a wide range of biological activities, such as antioxidant, anti-inflammatory, and anti-cancer properties.
Propiedades
Número CAS |
156937-56-3 |
|---|---|
Nombre del producto |
6-hydroxy-8-methyl-5-prop-2-enyl-1H-quinolin-2-one |
Fórmula molecular |
C13H13NO2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
6-hydroxy-8-methyl-5-prop-2-enyl-1H-quinolin-2-one |
InChI |
InChI=1S/C13H13NO2/c1-3-4-9-10-5-6-12(16)14-13(10)8(2)7-11(9)15/h3,5-7,15H,1,4H2,2H3,(H,14,16) |
Clave InChI |
BBFWZZUBCZZONN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C2=C1NC(=O)C=C2)CC=C)O |
SMILES canónico |
CC1=CC(=C(C2=C1NC(=O)C=C2)CC=C)O |
Sinónimos |
2(1H)-Quinolinone, 6-hydroxy-8-methyl-5-(2-propenyl)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

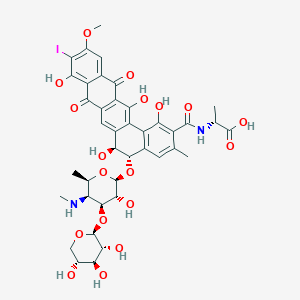
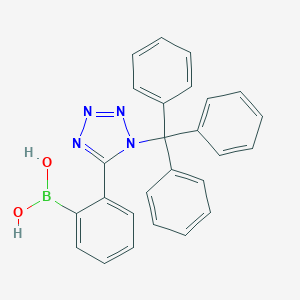
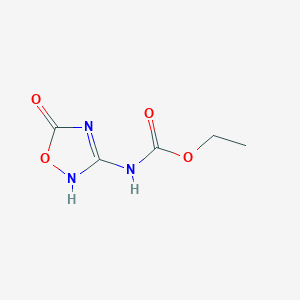
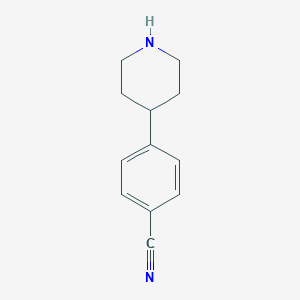
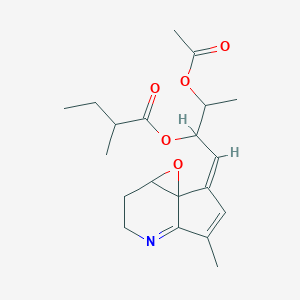
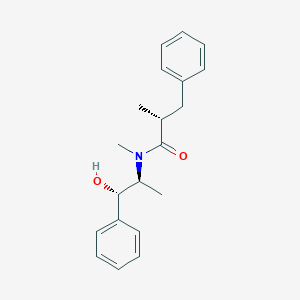
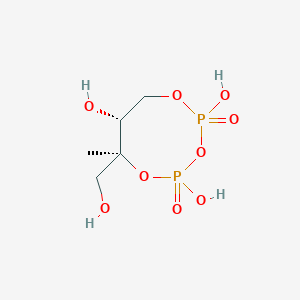
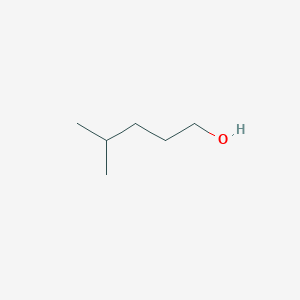
![Imidazo[1,2-a]pyridine](/img/structure/B132010.png)
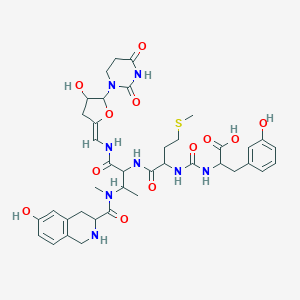
![Imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B132018.png)

